4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group. This compound also contains a phenyl ring linked to a cyclopropyl-substituted oxadiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions, often using reagents like carbonyl diimidazole (CDI) in toluene.
Bromination of the thiophene ring: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole moiety can engage in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is unique due to the combination of its structural features, including the brominated thiophene ring, the oxadiazole moiety, and the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-12-8-14(24-9-12)17(22)19-13-4-2-1-3-11(13)7-15-20-16(21-23-15)10-5-6-10/h1-4,8-10H,5-7H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMBOSURDGXTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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